molecular formula C12H13Cl2FN2O3S B2633189 4-[(3,4-Dichlorophenyl)carbamoyl]piperidine-1-sulfonyl fluoride CAS No. 2411269-40-2

4-[(3,4-Dichlorophenyl)carbamoyl]piperidine-1-sulfonyl fluoride

Cat. No.: B2633189
CAS No.: 2411269-40-2
M. Wt: 355.21
InChI Key: WHFXIIMXGKWYLP-UHFFFAOYSA-N
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Description

4-[(3,4-Dichlorophenyl)carbamoyl]piperidine-1-sulfonyl fluoride is a synthetic organic compound characterized by its complex structure, which includes a piperidine ring, a sulfonyl fluoride group, and a dichlorophenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(3,4-Dichlorophenyl)carbamoyl]piperidine-1-sulfonyl fluoride typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors such as 1,5-diaminopentane.

    Introduction of the Dichlorophenyl Group: This step often involves the reaction of the piperidine derivative with 3,4-dichlorophenyl isocyanate under controlled conditions to form the carbamoyl linkage.

    Sulfonyl Fluoride Addition:

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-[(3,4-Dichlorophenyl)carbamoyl]piperidine-1-sulfonyl fluoride can undergo various chemical reactions, including:

    Nucleophilic Substitution: The sulfonyl fluoride group is highly reactive towards nucleophiles, leading to substitution reactions.

    Hydrolysis: In the presence of water or aqueous base, the sulfonyl fluoride group can be hydrolyzed to form the corresponding sulfonic acid.

    Oxidation and Reduction: The compound can participate in redox reactions, particularly involving the dichlorophenyl moiety.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, and thiols are common nucleophiles that react with the sulfonyl fluoride group.

    Oxidizing Agents: Agents such as potassium permanganate or hydrogen peroxide can oxidize the dichlorophenyl group.

    Reducing Agents: Sodium borohydride or lithium aluminum hydride can be used for reduction reactions.

Major Products

    Substitution Products: Depending on the nucleophile, products can include sulfonamides, sulfonate esters, or sulfonate thioesters.

    Hydrolysis Products: The primary product is the corresponding sulfonic acid.

Scientific Research Applications

Chemistry

In organic synthesis, 4-[(3,4-Dichlorophenyl)carbamoyl]piperidine-1-sulfonyl fluoride is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in the preparation of various derivatives.

Biology and Medicine

This compound has potential applications in medicinal chemistry, particularly in the design of enzyme inhibitors. The sulfonyl fluoride group can act as a covalent modifier of serine proteases, making it useful in the development of drugs targeting these enzymes.

Industry

In the chemical industry, this compound can be used in the synthesis of specialty chemicals and advanced materials. Its unique structure allows for the creation of compounds with specific properties tailored for industrial applications.

Mechanism of Action

The mechanism by which 4-[(3,4-Dichlorophenyl)carbamoyl]piperidine-1-sulfonyl fluoride exerts its effects involves the covalent modification of target proteins. The sulfonyl fluoride group reacts with nucleophilic residues such as serine or cysteine in the active sites of enzymes, leading to irreversible inhibition. This mechanism is particularly relevant in the context of enzyme inhibition in medicinal chemistry.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(2,4-Dichlorophenyl)carbamoyl]piperidine-1-sulfonyl fluoride
  • 4-[(2,3-Dichlorophenyl)carbamoyl]piperidine-1-sulfonyl fluoride
  • 4-[(2,6-Dichlorophenyl)carbamoyl]piperidine-1-sulfonyl fluoride

Uniqueness

4-[(3,4-Dichlorophenyl)carbamoyl]piperidine-1-sulfonyl fluoride is unique due to the specific positioning of the dichlorophenyl group, which can influence its reactivity and binding affinity to target proteins. This positional specificity can result in different biological activities and selectivities compared to its analogs.

Properties

IUPAC Name

4-[(3,4-dichlorophenyl)carbamoyl]piperidine-1-sulfonyl fluoride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13Cl2FN2O3S/c13-10-2-1-9(7-11(10)14)16-12(18)8-3-5-17(6-4-8)21(15,19)20/h1-2,7-8H,3-6H2,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHFXIIMXGKWYLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)NC2=CC(=C(C=C2)Cl)Cl)S(=O)(=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13Cl2FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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